molecular formula C3H7ClN2O B1342865 2-Amino-2-oxazoline Hydrochloride CAS No. 24665-92-7

2-Amino-2-oxazoline Hydrochloride

Cat. No.: B1342865
CAS No.: 24665-92-7
M. Wt: 122.55 g/mol
InChI Key: HBPBXZZTIWDNKF-UHFFFAOYSA-N
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Description

2-Amino-2-oxazoline Hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is notable for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science. The presence of the oxazoline ring imparts unique chemical properties, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-oxazoline Hydrochloride can be synthesized through several methods. One common approach involves the reaction of aromatic nitriles with 2-amino alcohols in the presence of a biopolymer-based catalyst, such as cellulose sulfuric acid. This solvent-free protocol yields good to excellent results . Another method involves the cyclodehydration of β-hydroxy amides using reagents like Deoxo-Fluor® .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs continuous flow processes to enhance efficiency and safety. For example, the rapid flow synthesis of oxazolines can be achieved at room temperature using β-hydroxy amides and Deoxo-Fluor®, followed by oxidation with manganese dioxide .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-oxazoline Hydrochloride is unique due to its specific combination of nitrogen and oxygen in the ring, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

4,5-dihydro-1,3-oxazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPBXZZTIWDNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614393
Record name 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24665-92-7, 375855-07-5
Record name 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-oxazoline Hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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